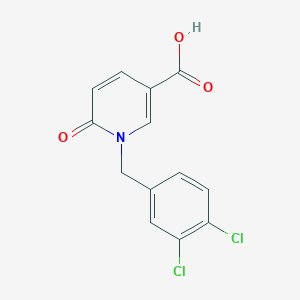

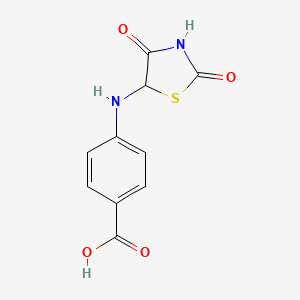

1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Vue d'ensemble

Description

The compound 1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, which is a class of compounds known for various biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives is described in the papers. For instance, the oxidative condensation reaction of benzylamines with acetophenones catalyzed by 4,6-dihydroxysalicylic acid is used to produce 2,4,6-trisubstituted pyridines . Another method involves the alkylation of methyl hexahydro-2,3-dioxo-4-pyridinecarboxylate with alpha,3,4-trichlorotoluene to prepare methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate, which shows significant antifungal activity . These methods indicate that the synthesis of such compounds often involves multi-step reactions and the use of specific catalysts or reagents to achieve the desired substitution pattern on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their biological activity. The structure is often confirmed using spectroscopic methods, as mentioned in the synthesis of 1H-pyrazole-3-carboxamide and the 3H-imidazo[4,5-b]pyridine derivative, where the structures were determined spectroscopically . The presence of substituents on the pyridine ring, such as the dichlorobenzyl group, can significantly influence the chemical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can lead to a variety of products with potential biological activities. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine yields different products depending on the reaction conditions, demonstrating the versatility of such compounds in chemical synthesis . The reactivity of the dichlorobenzyl group in the target compound would also be an important factor in its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the dichlorobenzyl moiety, can affect the acidity of the pyridinecarboxylic acid and its solubility in various solvents. The hypoglycemic activity of a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids suggests that the substitution pattern on the pyridine ring is critical for biological activity . The physical properties such as melting point, boiling point, and stability can be inferred from related compounds but would require experimental determination for the specific compound .

Applications De Recherche Scientifique

-

Synthesis and Structural Analysis

- Field : Organic Chemistry

- Application Summary : The compound can be synthesized through various reactions, including Michael addition. The presence of the dichlorobenzyl group may require modifications to the reaction conditions or the use of protective groups.

- Methods : The synthesis of related piperidine derivatives is described in the first paper, where the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester is achieved through a Dieckmann reaction.

- Results : This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1- (3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride.

-

Molecular Structure Analysis

- Field : Structural Chemistry

- Application Summary : The compound’s potential conformational preferences can be understood by studying related compounds.

- Methods : The second paper provides structural information on a related compound.

- Results : The presence of dichlorobenzyl groups can influence the overall molecular geometry.

-

Chemical Reactions Analysis

- Field : Reaction Chemistry

- Application Summary : The compound’s reactivity can be studied through decarbomethoxylation and alkylation studies.

- Methods : The first paper discusses the reactivity of the piperidinedione derivative.

- Results : These reactions are important for the functionalization of the piperidine ring and could be relevant for further chemical modifications of 1- (3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride.

-

Physical and Chemical Properties Analysis

- Field : Physical Chemistry

- Application Summary : The compound’s physical and chemical properties can be inferred from related compounds.

- Methods : While the physical and chemical properties of 1- (3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride are not directly reported in the papers, the described compounds provide some context.

- Results : For example, the crystal structure of the related compound in the second paper suggests the possibility of hydrogen bonding in the solid state.

-

Biocatalysis

- Field : Biochemistry

- Application Summary : Carboxylic acids, including 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, have significant roles in biocatalysis.

- Methods : They serve as precursors for various industrial chemicals through fermentative production using engineered microbes.

- Results : This application is important for the production of various industrial chemicals.

- Pharmaceuticals and Personal Care Products Analysis

- Field : Analytical Chemistry

- Application Summary : 3,4-Dichlorobenzoic acid, a compound similar to the one you’re interested in, has been used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .

- Methods : This involves ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry .

- Results : This method allows for the detection and quantification of various pharmaceuticals and personal care products in different matrices .

-

Synthesis of Dichlorobenzamide Derivatives

- Field : Organic Chemistry

- Application Summary : The compound can be synthesized through various reactions, including reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods : The synthesis of related dichlorobenzamide derivatives is described in the first paper, where the preparation of 3,5-dichlorobenzamide compounds is achieved through reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Results : This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid .

-

Multiresidue Analysis of Pharmaceuticals and Personal Care Products

- Field : Analytical Chemistry

- Application Summary : 3,4-Dichlorobenzoic acid, a compound similar to the one you’re interested in, has been used as an internal standard during the multiresidue analysis of pharmaceuticals and personal care products .

- Methods : This involves ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry .

- Results : This method allows for the detection and quantification of various pharmaceuticals and personal care products in different matrices .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTSLUVENPCPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145221 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

CAS RN |

338755-21-8 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338755-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)